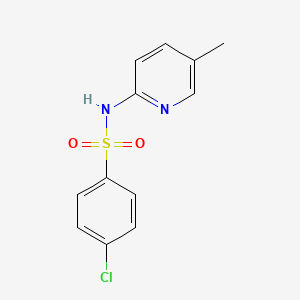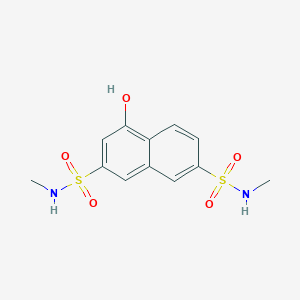
4-chloro-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-chloro-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves chlorination, sulfonation, and amination processes. Pei (2002) discussed a method starting from 4-hydroxy pyridine, involving sulfonation followed by chlorination and amination, resulting in an overall yield of 41% (Pei, 2002).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds have been characterized, showing significant π-π interactions and hydrogen-bonding that contribute to their stability and reactivity. For instance, Jacobs et al. (2013) described the structures of N-[2-(pyridin-2-yl)ethyl] derivatives, highlighting the importance of torsion angles and hydrogen bonding in their stability (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
The compound participates in various chemical reactions, notably as ligands for metal coordination due to its structure, which allows for the formation of complex compounds with metals, enhancing its utility in synthetic chemistry and material science. Durán et al. (1997) synthesized copper(II) and nickel(II) complexes, demonstrating the electrochemical oxidation method's efficacy (Durán et al., 1997).
Physical Properties Analysis
The physical properties of 4-chloro-N-(5-methyl-2-pyridinyl)benzenesulfonamide and its derivatives, including solubility, melting point, and crystalline structure, have been studied to understand better how these characteristics influence its applications in various scientific fields. For example, the crystal structure studies provide insights into the compound's interactions at the molecular level, which is crucial for its application in crystallography and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group reactions, have been explored through the synthesis of derivatives and analysis of their interactions. Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives, investigating their binding affinity against carbonic anhydrases, demonstrating the compound's versatility in medicinal chemistry (Balandis et al., 2020).
Propriétés
IUPAC Name |
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGXAGGKSAEMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
![3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5666196.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5666200.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5666205.png)
![7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666219.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5666235.png)
![9-(1-benzofuran-3-ylcarbonyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666240.png)
![N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5666244.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine](/img/structure/B5666250.png)

![1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B5666266.png)